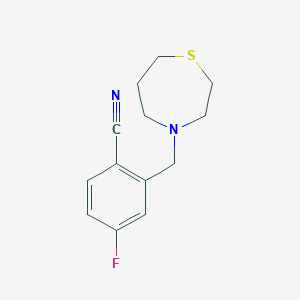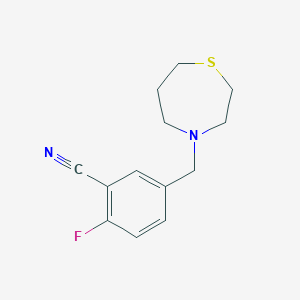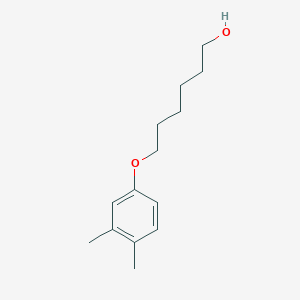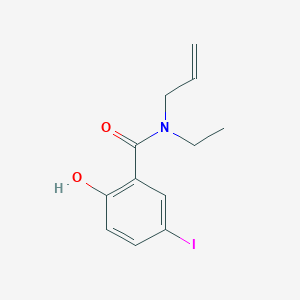![molecular formula C10H10BrN3O B6630139 N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine](/img/structure/B6630139.png)
N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic organic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenylmethyl group and a 3-methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the 4-bromophenylmethyl group: This step often involves a nucleophilic substitution reaction where a suitable brominated precursor reacts with the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
作用機序
The mechanism of action of N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
類似化合物との比較
N-(4-bromophenyl)-3-methyl-1,2,4-oxadiazol-5-amine: Lacks the methyl group on the oxadiazole ring.
N-[(4-chlorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine: Substitutes the bromine atom with chlorine.
N-[(4-bromophenyl)methyl]-3-ethyl-1,2,4-oxadiazol-5-amine: Substitutes the methyl group with an ethyl group.
Uniqueness: N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine is unique due to the specific combination of substituents on the oxadiazole ring, which can influence its reactivity, binding properties, and overall chemical behavior. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methyl group can impact the compound’s steric and electronic properties.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-13-10(15-14-7)12-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPWWFPRNGDJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide](/img/structure/B6630064.png)
![2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B6630074.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B6630078.png)
![4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B6630096.png)
![2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine](/img/structure/B6630117.png)

![4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile](/img/structure/B6630126.png)


![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-ol](/img/structure/B6630147.png)
![N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide](/img/structure/B6630150.png)



